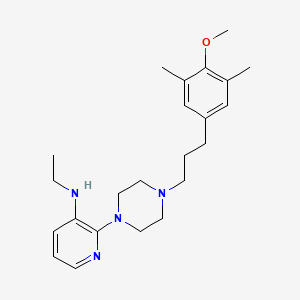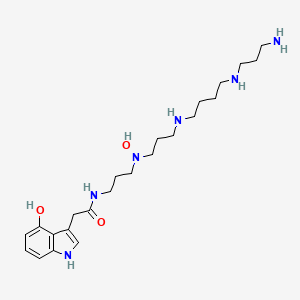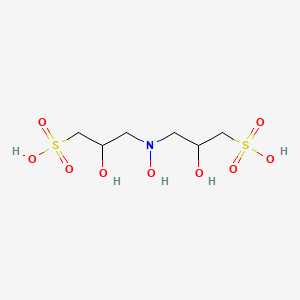
3,3'-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as sulfonation and hydroxylation to introduce the sulfonic acid and hydroxyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Applications De Recherche Scientifique
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making it a valuable compound in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): This compound has a similar structure but includes a piperazine ring, which can alter its reactivity and applications.
3-[(2-Hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid: This compound has a different amine group, which can affect its chemical properties and uses.
Uniqueness
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is unique due to its specific combination of hydroxyl and sulfonic acid groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications where precise chemical interactions are required .
Propriétés
Numéro CAS |
134559-72-1 |
|---|---|
Formule moléculaire |
C6H15NO9S2 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-hydroxy-3-[hydroxy-(2-hydroxy-3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO9S2/c8-5(3-17(11,12)13)1-7(10)2-6(9)4-18(14,15)16/h5-6,8-10H,1-4H2,(H,11,12,13)(H,14,15,16) |
Clé InChI |
GWURRSXJLUMYHG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CS(=O)(=O)O)O)N(CC(CS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



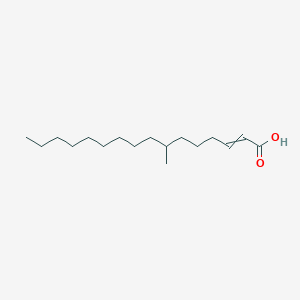


![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
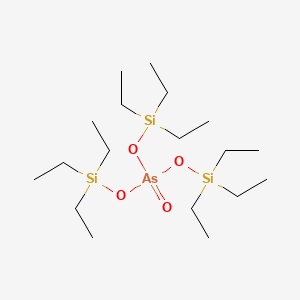
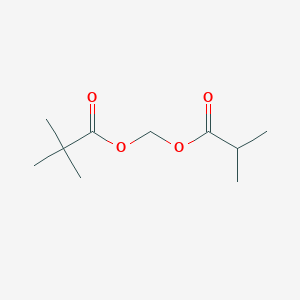
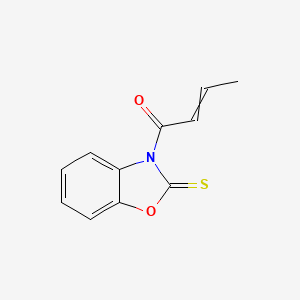
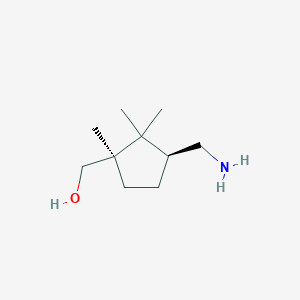
dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
